molecular formula C6H7F7O B1594362 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol CAS No. 355-22-6

3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol

Cat. No.: B1594362
CAS No.: 355-22-6
M. Wt: 228.11 g/mol
InChI Key: CZPWXOSMOFCBOR-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol is a chemical compound with the molecular formula C6H7F7O. It has a molecular weight of 228.11 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentanol backbone with seven fluorine atoms and one methyl group attached. The exact arrangement of these groups can have significant effects on the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully known. The melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Pentanol Isomer Synthesis in Engineered Microorganisms

Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are important for potential applications like biofuels. They naturally occur as microbial fermentation by-products from amino acids. To increase their practicality, metabolic engineering has been used to develop microbial strains for producing these isomers, including 1-pentanol and pentenol. Although current production levels are low for industrial application, significant progress is anticipated in efficiency (Cann & Liao, 2009).

Cationic Oligomerization of 2-Methylfuran

2-Methylfuran treatment with phosphoric acid yields tetrameric products, including 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol. These compounds' structures are supported by various spectral data and experimental facts. Understanding the oligomerization of these compounds provides insights into chemical reactions and potential applications (Ishigaki & Shono, 1974).

Excess Enthalpies of Pentanol Isomer Mixtures

The study of mixtures of n-heptane with pentanol isomers, including 3-methyl-2-butanol and 2-methyl-2-butanol, provides valuable data for chemical process industries. These data are modeled to represent physical interactions and hydrogen bonding, aiding in understanding and predicting the behavior of such mixtures (Young, Binford, & Campbell, 2003).

Nuclear Magnetic Resonance Study of Hydrogen Bonding

Studies on hydrogen-bonding in compounds like 1,1,1-trifluoro-2-hydroxy-4-alkanones, which share structural similarities with 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol, reveal insights into intramolecular and intermolecular interactions. These insights are crucial in fields like medicinal chemistry and materials science (Kiehlmann, Menon, & Mcgillivray, 1973).

Seed-Germination Inhibition by Volatile Alcohols

Research on the inhibitory effects of alcohols and aldehydes on seed germination provides a potential avenue for using these compounds in agriculture and weed control. The impact of compounds like 3-pentanone and 1-pentanol on various seeds' germination highlights their potential as natural herbicides or growth regulators (Bradow & Connick, 1988).

Properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O/c1-3(2,14)4(7,8)5(9,10)6(11,12)13/h14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWXOSMOFCBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(C(F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337244
Record name 2-Perfluoropropyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-22-6
Record name 2-Perfluoropropyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of E. T. McBee et al. ibid, 2-methyl-3,3,4,4,5,5,5-heptafluoro-pentan-2-ol was prepared by adding methyl heptafluorobutyrate to 2 equivalents of methyl Grignard. The alcohol (boiling point 108° C.) was dehydrated with concentrated sulfuric acid to 2-methyl-3,3,4,4,5,5,5-heptafluoro-pent-1-ene (boiling point 55° C.). Hydrogenation of this olefin at 1500 psig using 5% rhodium/carbon gave 2-methyl-3,3,4,4,5,5,5-heptafluoropentane, boiling point 59°-61° C. 1H NMR (CDCl3)δ 1.2 (d, 6 Hz), 2.45 (m). This compound was miscible with silicone oil with a perfluorinated polyether at 25° C. and with light mineral oil at 56° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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